Cas no 856766-94-4 (2,6-Dibromo-4-methoxybenzaldehyde)

2,6-Dibromo-4-methoxybenzaldehyde is a brominated aromatic aldehyde with a methoxy substituent at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine atoms enhances its reactivity in electrophilic substitution and coupling reactions, while the aldehyde group provides a versatile functional handle for further derivatization. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically supplied as a crystalline solid with consistent quality, ensuring reproducibility in research and industrial processes. Proper handling and storage are recommended due to its sensitivity to light and moisture.
2,6-Dibromo-4-methoxybenzaldehyde structure
856766-94-4 structure
商品名:2,6-Dibromo-4-methoxybenzaldehyde
CAS番号:856766-94-4
MF:C8H6O2Br2
メガワット:293.94
CID:2808195
PubChem ID:71406288

2,6-Dibromo-4-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2,6-Dibromo-4-methoxybenzaldehyde
    • 856766-94-4
    • SS-5267
    • Benzaldehyde, 2,6-dibromo-4-methoxy-
    • DTXSID50826898
    • AKOS030575992
    • インチ: InChI=1S/C8H6Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
    • InChIKey: AQRJDBFNBWCINO-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=C(C=O)C(=C1)Br)Br

計算された属性

  • せいみつぶんしりょう: 293.87141Da
  • どういたいしつりょう: 291.87345Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 26.3Ų

2,6-Dibromo-4-methoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D189510-100mg
2,6-Dibromo-4-methoxybenzaldehyde
856766-94-4
100mg
$ 515.00 2022-06-05
Key Organics Ltd
SS-5267-10MG
2,6-dibromo-4-methoxybenzaldehyde
856766-94-4 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
SS-5267-5MG
2,6-dibromo-4-methoxybenzaldehyde
856766-94-4 >95%
5mg
£46.00 2025-02-08
Ambeed
A702241-1g
2,6-Dibromo-4-methoxybenzaldehyde
856766-94-4 97%
1g
$599.0 2024-04-17
Key Organics Ltd
SS-5267-0.5G
2,6-dibromo-4-methoxybenzaldehyde
856766-94-4 >95%
0.5g
£385.00 2025-02-08
Key Organics Ltd
SS-5267-1G
2,6-dibromo-4-methoxybenzaldehyde
856766-94-4 >95%
1g
£605.00 2025-02-08
Alichem
A019142751-1g
2,6-Dibromo-4-methoxybenzaldehyde
856766-94-4 97%
1g
$634.51 2023-08-31
TRC
D189510-50mg
2,6-Dibromo-4-methoxybenzaldehyde
856766-94-4
50mg
$ 310.00 2022-06-05
Key Organics Ltd
SS-5267-1MG
2,6-dibromo-4-methoxybenzaldehyde
856766-94-4 >95%
1mg
£37.00 2025-02-08
Crysdot LLC
CD12023575-1g
2,6-Dibromo-4-methoxybenzaldehyde
856766-94-4 97%
1g
$729 2024-07-18

2,6-Dibromo-4-methoxybenzaldehyde 関連文献

2,6-Dibromo-4-methoxybenzaldehydeに関する追加情報

Professional Introduction to 2,6-Dibromo-4-methoxybenzaldehyde (CAS No. 856766-94-4)

2,6-Dibromo-4-methoxybenzaldehyde, with the chemical formula C₇H₄Br₂O₂ and CAS number 856766-94-4, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its brominated and methoxy-substituted benzaldehyde structure, has garnered considerable attention due to its versatile applications in the development of novel chemical entities.

The structural motif of 2,6-Dibromo-4-methoxybenzaldehyde makes it a valuable precursor in the synthesis of various pharmacologically active molecules. Its bromine atoms at the 2 and 6 positions enhance its reactivity, allowing for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required in drug discovery efforts.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various biological pathways. 2,6-Dibromo-4-methoxybenzaldehyde has emerged as a key building block in this endeavor. For instance, studies have demonstrated its utility in synthesizing inhibitors of kinases and other enzymes involved in cancer metabolism. The bromine substituents facilitate the introduction of aryl groups, enabling the creation of molecules that can selectively interact with these targets.

One notable application of 2,6-Dibromo-4-methoxybenzaldehyde is in the synthesis of benzaldehyde derivatives that exhibit antimicrobial properties. The methoxy group at the 4-position contributes to the compound's solubility and bioavailability, making it an attractive candidate for further derivatization into antimicrobial agents. Recent research has highlighted its role in developing novel antibiotics that combat drug-resistant bacteria, addressing a critical global health challenge.

The compound's reactivity also extends to its use as a chiral building block in asymmetric synthesis. By employing chiral auxiliaries or catalysts, researchers can generate enantiomerically pure derivatives of 2,6-Dibromo-4-methoxybenzaldehyde, which are essential for producing enantiomerically enriched pharmaceuticals. This approach is particularly important for drugs where the biological activity is highly dependent on the stereochemistry of the molecule.

The methoxy group at the 4-position of 2,6-Dibromo-4-methoxybenzaldehyde plays a crucial role in modulating its electronic properties and influencing subsequent reactions. This feature makes it a versatile intermediate for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. For example, it can be transformed into pyridine or pyrimidine derivatives through condensation reactions with appropriate reagents.

In conclusion, 2,6-Dibromo-4-methoxybenzaldehyde (CAS No. 856766-94-4) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features enable its use as a precursor for developing kinase inhibitors, antimicrobial agents, and chiral compounds. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of such versatile intermediates like this one is likely to grow even further.

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